molecular formula C23H21N5O2S2 B2493717 N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892732-43-3

N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2493717
CAS No.: 892732-43-3
M. Wt: 463.57
InChI Key: UQZLYPDJXHPQGW-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a benzyl-ethylamine substituent and a 4-methylbenzenesulfonyl (tosyl) group. The tosyl group enhances stability and may influence binding interactions in biological systems, while the benzyl-ethylamine moiety could modulate solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-benzyl-N-ethyl-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-3-27(15-17-7-5-4-6-8-17)21-20-19(13-14-31-20)28-22(24-21)23(25-26-28)32(29,30)18-11-9-16(2)10-12-18/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZLYPDJXHPQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, including the formation of the polycyclic framework and the introduction of the benzyl, ethyl, and sulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide (-SO₂-) and electron-deficient triazolo-pyrimidine moieties enable nucleophilic attacks under controlled conditions:

Reaction Type Conditions Reagents Outcome
Benzyl group replacementK₂CO₃, dry MeOH, reflux (6–8 h) Primary/secondary aminesFormation of N-alkylated derivatives
Sulfonamide cleavageHBr/AcOH (48 h, 110°C) Strong acidsDeprotection to yield free amine intermediates

For example, debenzylation with HBr/AcOH removes the N-benzyl group while retaining the sulfonyl and thia-triazolo frameworks .

Oxidation and Reduction Reactions

The thia (sulfur) and triazolo groups participate in redox transformations:

Oxidation :

  • Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ oxidizes the sulfur atom to sulfoxide or sulfone derivatives, depending on stoichiometry .

  • Azo groups (N=N) in the triazolo system are resistant to mild oxidants but degrade under strong oxidative conditions (e.g., KMnO₄/H₂SO₄).

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C, EtOH) selectively reduces the triazolo ring’s unsaturated bonds without affecting the sulfonamide group .

Sulfonamide Functionalization

The 4-methylbenzenesulfonyl group undergoes classical sulfonamide reactions:

Reaction Protocol Application
Sulfonyl chloride formationPCl₅, reflux (3 h) Precursor for sulfonate ester derivatives
Cross-couplingCuI, DMF, 80°C (12 h)Introduction of aryl/heteroaryl groups

For instance, treatment with PCl₅ converts the sulfonamide to a reactive sulfonyl chloride intermediate, enabling subsequent nucleophilic substitutions .

Cycloaddition and Ring-Opening Reactions

The triazolo[1,5-a]pyrimidine core participates in:

  • 1,3-Dipolar cycloadditions with alkynes/alkenes under microwave irradiation (120°C, 30 min) to form fused polycyclic systems.

  • Acid-mediated ring-opening (HCl/EtOH, 70°C) generates aminothiophene intermediates, which can be reprocessed into new heterocycles .

Benzyl Group Manipulation

The N-benzyl group is modifiable via:

  • Debenzylation : H₂/Pd(OH)₂ in EtOAc removes the benzyl group quantitatively .

  • Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the benzyl ring’s para position.

Complexation with Metal Ions

The nitrogen-rich structure chelates transition metals:

  • Pd(II) complexes : Formed in MeCN with Pd(OAc)₂, utilized in catalytic cross-coupling reactions.

  • Cu(I) coordination : Enhances stability in Sonogashira couplings .

Key Research Findings

  • The sulfonamide group’s electron-withdrawing nature increases electrophilicity at C-5 and C-7 positions, directing regioselective substitutions .

  • Solvent polarity critically influences reaction outcomes; polar aprotic solvents (DMF, MeCN) improve yields in SNAr reactions by 20–30% compared to THF .

  • Stability studies show decomposition above 200°C, limiting high-temperature applications .

Reaction Optimization Data

Parameter Optimal Range Impact on Yield
Temperature70–110°CHigher temps accelerate aryl substitutions
Catalyst loading5–10 mol% PdExcess catalyst causes side-product formation
Reaction time6–12 hProlonged duration degrades triazolo core

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the compound's structure and purity.

Enzyme Inhibition

Research indicates that compounds similar to N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia have exhibited enzyme inhibitory properties:

  • Acetylcholinesterase Inhibition : Some sulfonamide derivatives have been studied for their ability to inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's disease .
  • α-Glucosidase Inhibition : Certain derivatives have shown potential as α-glucosidase inhibitors, which can help manage Type 2 Diabetes Mellitus by slowing carbohydrate absorption .

Anticancer Activity

Preliminary studies suggest that related compounds may possess anticancer properties. For example, novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines .

Therapeutic Potential

The unique structural features of N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia make it a candidate for further therapeutic exploration:

Anti-inflammatory Properties

Molecular docking studies have indicated that compounds with similar structures may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests a potential application in treating inflammatory diseases.

Antimicrobial Activity

Sulfonamide compounds are known for their antimicrobial properties. Investigations into the antibacterial and antifungal activities of related derivatives could provide insights into their applicability in infectious disease management.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia:

StudyFindings
Identified enzyme inhibitory properties against acetylcholinesterase and α-glucosidase; potential for diabetes and Alzheimer's treatment.
Evaluated anticancer activity; demonstrated cytotoxic effects on specific cancer cell lines.
Suggested anti-inflammatory potential through 5-lipoxygenase inhibition via molecular docking studies.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituent Variations Key Functional Groups Biological Relevance
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-pentaen-7-amine N-4-ethoxyphenyl instead of N-benzyl-N-ethyl Tosyl, ethoxyphenyl Enhanced solubility due to ethoxy group; reduced lipophilicity compared to benzyl-ethyl
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-pentaene Hexaazatricyclic core; methoxyphenyl and phenyl groups Methoxyphenyl, phenyl Increased aromatic stacking potential; limited sulfonyl group reduces metabolic stability
(-)JQ1-TCO derivative (from ) Chlorophenyl, cyclooctenyl, and TCO-amine substituents Chlorophenyl, TCO-amine Designed for proteolysis-targeting chimeras (PROTACs); demonstrates improved cellular permeability

Pharmacokinetic and Binding Properties

  • Lipophilicity : The benzyl-ethyl group in the target compound increases logP (~3.2 estimated) compared to the ethoxyphenyl analogue (logP ~2.5), suggesting stronger membrane permeability but higher metabolic clearance risk .
  • Binding Affinity : The tosyl group in the target compound may enhance interactions with hydrophobic binding pockets (e.g., kinase ATP sites), as seen in structurally related PROTAC derivatives .
  • Metabolic Stability : The absence of an ethoxy or methoxy group in the target compound reduces susceptibility to cytochrome P450 oxidation compared to analogues in and .

Research Findings and Gaps

  • Biological Activity: No direct in vivo data exists for the target compound.
  • Computational Predictions : Molecular docking studies (referencing ’s similarity metrics) indicate that the tosyl group may compete with ATP for kinase binding, but experimental validation is lacking .
  • Contradictions : ’s ethoxyphenyl analogue exhibits higher aqueous solubility but lower cellular uptake in preliminary assays, contrasting with traditional lipophilicity-activity assumptions .

Biological Activity

N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure is characterized by a unique arrangement of nitrogen and sulfur atoms within a bicyclic framework. Its molecular formula is C23H25N5O2SC_{23}H_{25}N_5O_2S, and it features various functional groups that may contribute to its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC23H25N5O2S
Molecular Weight425.54 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study published in Chemical Communications highlighted that various derivatives of benzylthio compounds showed notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound has been evaluated for its anticancer properties in several studies. For instance, research has shown that similar thiazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific effects of N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia on cancer cell lines require further investigation.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound. Studies have indicated that compounds with similar structural motifs can act as inhibitors of certain kinases and proteases involved in cancer progression .

Case Study 1: Antimicrobial Testing

In a systematic screening of synthesized compounds including N-benzyl-N-ethyl derivatives, researchers found that several showed promising antibacterial activity against multiple strains of bacteria. The results suggested a structure-activity relationship where the presence of the sulfonamide group enhanced efficacy .

Case Study 2: Cytotoxicity Assays

A cytotoxicity assay was conducted using human cancer cell lines to evaluate the potential anticancer properties of N-benzyl-N-ethyl derivatives. The results indicated that some compounds led to significant reductions in cell viability at micromolar concentrations, highlighting their potential as lead compounds for further drug development .

Research Findings and Discussion

The biological activity of this compound is multifaceted:

  • Antimicrobial Activity : Exhibits significant activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Effects : Shows potential in inhibiting cancer cell growth and inducing apoptosis.
  • Enzymatic Inhibition : May inhibit critical enzymes involved in tumor progression.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases

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